2,5-dichloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)thiophene-3-carboxamide
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Overview
Description
2,5-dichloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)thiophene-3-carboxamide is a complex organic compound featuring a thiophene ring substituted with chlorine atoms and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)thiophene-3-carboxamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.
Chlorination: The thiophene ring is then chlorinated using reagents like sulfuryl chloride (SO2Cl2) under controlled conditions to introduce chlorine atoms at the 2 and 5 positions.
Cycloheptathiophene Formation: The cycloheptathiophene moiety is synthesized separately, often starting from cycloheptanone, which undergoes a series of reactions including nitration, reduction, and cyclization.
Coupling Reaction: The final step involves coupling the chlorinated thiophene with the cycloheptathiophene derivative using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes:
Scaling up reactions: Using larger reactors and continuous flow techniques.
Purification: Employing methods like recrystallization, chromatography, and distillation to purify intermediates and the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the thiophene ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the thiophene ring or the cyano group.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products
Substitution: Thiophene derivatives with various substituents replacing the chlorine atoms.
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced forms of the cyano group or the thiophene ring.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
2,5-dichloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)thiophene-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Biological Studies: Its interactions with enzymes and receptors are studied to understand its biological activity and potential as a drug lead.
Chemical Biology: Used as a probe to study biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism by which 2,5-dichloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)thiophene-3-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. This can lead to changes in cellular pathways, influencing processes like cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
2,5-dichlorothiophene-3-carboxamide: Lacks the cycloheptathiophene moiety, making it less complex.
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)thiophene-3-carboxamide: Similar but without the chlorine substituents.
Uniqueness
2,5-dichloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)thiophene-3-carboxamide is unique due to the combination of its chlorinated thiophene ring and the cycloheptathiophene moiety. This structural complexity provides distinct electronic and steric properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
2,5-dichloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2OS2/c16-12-6-9(13(17)22-12)14(20)19-15-10(7-18)8-4-2-1-3-5-11(8)21-15/h6H,1-5H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGVDXXSUUMDPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C#N)NC(=O)C3=C(SC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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